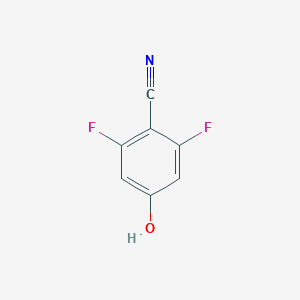

2,6-Difluoro-4-hydroxybenzonitrile

Description

Propriétés

IUPAC Name |

2,6-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIYYIGMDPTAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381124 | |

| Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-57-2 | |

| Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluoro-4-hydroxybenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluoro-4-hydroxybenzonitrile

Abstract

This compound, also known as 4-Cyano-3,5-difluorophenol (CAS No. 123843-57-2), is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring ortho-fluorine substituents flanking a nitrile group and a para-hydroxyl moiety, imparts a distinct profile of reactivity and biological potential. This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, spectral characteristics, and reactivity. Furthermore, it delves into its applications, particularly as a key building block in the development of novel pharmaceuticals and agrochemicals, while also addressing critical safety and handling protocols required for its use in a research and development setting.

Core Molecular and Physicochemical Properties

This compound is a white to pale yellow crystalline powder at standard conditions.[2] The strategic placement of its functional groups—two electron-withdrawing fluorine atoms, an electron-withdrawing nitrile group, and an electron-donating hydroxyl group—creates a molecule with a unique electronic and steric environment that dictates its physical properties and chemical behavior.

| Property | Value | References |

| Molecular Formula | C₇H₃F₂NO | [2][3] |

| Molecular Weight | 155.10 g/mol | [3] |

| CAS Number | 123843-57-2 | [4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 127 - 129 °C | [2] |

| Boiling Point | 279.8 ± 40.0 °C (Predicted) | [2] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [2] |

| InChI Key | KEIYYIGMDPTAPL-UHFFFAOYSA-N | [3] |

| SMILES | N#CC1=C(F)C=C(O)C=C1F | [3] |

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to this compound have been reported, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The choice of a specific pathway is often dictated by the availability of precursors, desired purity, and industrial applicability.

Method A: Demethylation of a Methoxy Precursor

This common approach involves the cleavage of a methyl ether from the precursor, 2,6-difluoro-4-methoxybenzonitrile. The use of a strong Lewis acid like aluminum chloride is critical for effecting the demethylation.[5][6]

Causality Behind Experimental Choices:

-

Aluminum Chloride (AlCl₃): Acts as a potent Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic cleavage.

-

Sodium Chloride (NaCl): Forms a molten salt mixture with AlCl₃, which improves the homogeneity and thermal properties of the reaction medium, allowing for a more controlled reaction at high temperatures (180°C).[5]

-

High Temperature (180°C): Provides the necessary activation energy to overcome the stability of the aryl methyl ether bond.[5]

Experimental Protocol: Demethylation of 2,6-Difluoro-4-methoxybenzonitrile[5]

-

Reaction Setup: In a suitable reaction vessel, combine finely powdered 2,6-difluoro-4-methoxybenzonitrile (1.0 eq), aluminum chloride (2.2 eq), and sodium chloride (1.2 eq).

-

Heating: Stir the homogeneous mixture and heat to 180°C over 25 minutes. Maintain the temperature at 180°C for 1 hour. Monitor the reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching & Extraction: Cool the reaction mixture and carefully add ice-water. Extract the aqueous layer twice with diethyl ether.

-

Base Wash: Combine the ethereal extracts and wash with water. Extract the product from the ether phase into a 10% sodium hydroxide solution (twice).

-

Acidification & Isolation: Combine the basic aqueous extracts and acidify with 36% hydrochloric acid until the product precipitates.

-

Final Extraction & Drying: Extract the product into diethyl ether (twice). Wash the combined ethereal extracts with water and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure (in vacuo) to yield the final product as a solid.

Method B: Multi-step Synthesis from 3,5-Difluoroaniline

An alternative route offers milder reaction conditions and avoids high-temperature melts, making it potentially more suitable for larger-scale industrial production.[7] This pathway proceeds through bromination, diazotization-hydrolysis, and finally cyanidation.

Caption: Synthesis workflow starting from 3,5-Difluoroaniline.

Causality Behind Experimental Choices:

-

Bromination: Introduces a bromine atom which will later be replaced by the nitrile group. The directing effects of the amino and fluoro groups guide the regioselectivity.

-

Diazotization & Hydrolysis: The Sandmeyer-type reaction converts the aniline's amino group into a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis in the presence of a copper catalyst introduces the hydroxyl group.[7]

-

Cyanidation: A nucleophilic substitution reaction (e.g., Rosenmund-von Braun reaction) where the bromine atom is displaced by a cyanide source (e.g., CuCN) to form the final benzonitrile.

This method is advantageous due to its low cost and mild reaction conditions, though it involves more synthetic steps.[7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral data are as follows:

-

¹H NMR: The spectrum is expected to be relatively simple. A singlet (or broad singlet) corresponding to the phenolic -OH proton, and a triplet signal for the two equivalent aromatic protons at the C3 and C5 positions, arising from coupling to the two adjacent fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for the four types of carbon atoms in the aromatic ring and the nitrile carbon. The signals for the fluorine-bearing carbons (C2, C6) and their adjacent carbons (C1, C3, C5) will exhibit characteristic carbon-fluorine coupling constants (J-coupling).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch (approx. 3200-3600 cm⁻¹), a sharp, strong peak for the C≡N stretch (approx. 2220-2240 cm⁻¹), strong C-F stretching bands (approx. 1100-1300 cm⁻¹), and aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹). The IR spectrum for the related 4-hydroxybenzonitrile shows a prominent nitrile peak around 2200 cm⁻¹ and a broad hydroxyl peak above 3200 cm⁻¹.[8][9]

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or pseudo-molecular ion peaks [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight (155.10 g/mol ).[3] Predicted collision cross-section (CCS) values can further aid in identification.[10]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional domains: the hydroxyl group, the nitrile group, and the fluorinated aromatic ring.

Caption: Reactivity map of this compound.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation and O-acylation reactions to synthesize a wide array of ethers and esters, respectively. This functionality is crucial for modifying solubility, introducing new pharmacophoric elements, or serving as a protecting group.

-

Transformations of the Nitrile Group: The nitrile group is a highly versatile synthetic handle.

-

Reduction: It can be reduced to a primary amine (-CH₂NH₂) using various reducing agents (e.g., LiAlH₄, catalytic hydrogenation). This transformation is fundamental in drug development, as amines are key functional groups for introducing basicity and forming salts.

-

Hydrolysis: The nitrile can undergo hydrolysis under acidic or basic conditions to yield either a carboxamide (-CONH₂) (partial hydrolysis) or a carboxylic acid (-COOH) (complete hydrolysis), both of which are common functional groups in active pharmaceutical ingredients (APIs).

-

-

Reactivity of the Aromatic Ring: The fluorine atoms significantly influence the reactivity of the benzene ring. They are strongly electron-withdrawing, which can impact the pKa of the hydroxyl group and make the ring susceptible to certain nucleophilic aromatic substitution (SNAr) reactions. Furthermore, studies on related fluorinated benzonitriles show that the C-CN bond can be activated by transition metal complexes, opening pathways for novel catalytic transformations.[11]

Role in Drug Discovery and Development

The incorporation of a nitrile group into drug candidates is a well-established strategy in medicinal chemistry.[12] The nitrile moiety is considered a bioisostere of carbonyl, hydroxyl, and halogen groups and can act as a hydrogen bond acceptor.[12] More than 30 FDA-approved drugs contain a nitrile functional group.[12]

The unique combination of features in this compound makes it a valuable building block for several reasons:

-

Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Binding Affinity: The fluorine and hydroxyl groups can participate in hydrogen bonding and other noncovalent interactions within a target's active site, potentially enhancing binding affinity.[12] The nitrile group itself can form crucial interactions with target proteins.

-

Physicochemical Properties: The substituents allow for fine-tuning of properties like lipophilicity (logP) and acidity (pKa), which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Synthetic Versatility: As detailed in the reactivity section, the molecule provides multiple handles for chemical modification, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[13]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification:

-

Classification: Acute toxicity, Category 3 (Oral, Dermal, Inhalation). Causes skin irritation (Category 2) and serious eye irritation (Category 2).[4]

-

Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[4]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[4]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[14]

-

Eye Protection: Use chemical safety goggles or a face shield.[14]

-

Clothing: Wear a lab coat or protective clothing to prevent skin contact.[14]

-

Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Store locked up in a designated area for toxic substances.[14]

Emergency Procedures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

Conclusion

This compound is a key chemical intermediate whose value is derived from the strategic interplay of its fluoro, hydroxyl, and nitrile functional groups. It offers multiple avenues for synthetic elaboration, enabling the construction of complex molecular architectures. Its properties make it particularly well-suited for applications in medicinal chemistry and agrochemical research, where the introduction of fluorinated motifs is a proven strategy for enhancing biological activity and pharmacokinetic profiles. The synthesis routes are well-documented, though they require careful management of either high temperatures or multi-step sequences. Strict adherence to safety protocols is mandatory when handling this toxic compound. As the demand for sophisticated and highly functionalized building blocks continues to grow, this compound will remain a compound of significant interest to researchers and drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 123843-57-2 | TCI AMERICA [tcichemicals.com]

A Technical Guide to 2,6-Difluoro-4-hydroxybenzonitrile: Synthesis, Properties, and Applications in Advanced Chemical R&D

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties.[1][2] The subject of this guide, 2,6-Difluoro-4-hydroxybenzonitrile (CAS No. 123843-57-2), stands as a prime example of such a strategically fluorinated building block. Its unique electronic and steric characteristics, imparted by the dual ortho-fluorine atoms flanking a nitrile group, make it a highly valuable intermediate for creating novel pharmaceuticals, agrochemicals, and high-performance materials like liquid crystals.[3][4][5] This document provides an in-depth examination of its synthesis, properties, and critical applications for professionals in research and drug development.

Core Physicochemical & Structural Characteristics

This compound, also known as 4-Cyano-3,5-difluorophenol, is a white to pale yellow crystalline solid at room temperature.[3][6] The molecule's core is a benzene ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group at the para positions (1 and 4), and two fluorine (-F) atoms at the ortho positions relative to the nitrile group (2 and 6). This specific substitution pattern is the source of its unique reactivity and utility.

The strong electron-withdrawing nature of the ortho-fluorines significantly increases the acidity of the phenolic proton compared to its non-fluorinated counterpart, 4-hydroxybenzonitrile.[7] Furthermore, these fluorine atoms provide steric shielding to the adjacent positions, which can be leveraged to direct reactions with high regioselectivity, typically favoring the para position relative to the hydroxyl group.[7]

| Property | Value | Source(s) |

| CAS Number | 123843-57-2 | [8] |

| Molecular Formula | C₇H₃F₂NO | [8] |

| Molecular Weight | 155.10 g/mol | [8] |

| Appearance | White to almost white crystalline powder | [3][6] |

| Melting Point | 125.0 to 129.0 °C | |

| Purity | Typically >98.0% (GC) | [8] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [3] |

| InChI Key | KEIYYIGMDPTAPL-UHFFFAOYSA-N |

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several routes, often starting from commercially available difluorinated phenols or anilines. The choice of pathway depends on factors such as scale, cost of starting materials, and safety considerations.

One documented method involves the demethylation of 2,6-difluoro-4-methoxybenzonitrile.[4][9] This precursor is prepared from 3,5-difluoroanisole, which undergoes carboxylation followed by conversion of the resulting benzoic acid into the nitrile.[4] However, the carboxylation step often requires cryogenic conditions and the use of hazardous organolithium reagents, making it less suitable for industrial-scale production.[4]

A more industrially viable approach starts from 3,5-difluoroaniline.[10] This process involves a sequence of bromination, diazotization-hydrolysis to install the hydroxyl group, and finally, a cyanation reaction to yield the target molecule.[10] This method is advantageous due to its milder reaction conditions and lower cost.[10]

Below is a representative laboratory-scale protocol adapted from a known demethylation route, which highlights the chemical principles involved.

Experimental Protocol: Synthesis via Demethylation

This procedure describes the final demethylation step to produce this compound from its methoxy-protected precursor.

Objective: To cleave the methyl ether of 2,6-difluoro-4-methoxybenzonitrile to yield the target phenolic compound.

Materials:

-

2,6-difluoro-4-methoxybenzonitrile (Precursor, compound 27 in the reference)

-

Aluminium chloride (AlCl₃), anhydrous

-

Sodium chloride (NaCl), finely powdered

-

Ice-water

-

Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

36% Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a suitable reaction vessel, create a homogeneous mixture of finely powdered 2,6-difluoro-4-methoxybenzonitrile (17.0 g, 0.10 mol), aluminium chloride (29.4 g, 0.22 mol), and sodium chloride (7.1 g, 0.12 mol).[9] The sodium chloride is used to form a lower-melting eutectic mixture with AlCl₃, facilitating a more controlled reaction in the melt.

-

Heating: Stir the mixture and heat it to 180°C over a period of 25 minutes. Maintain the temperature at 180°C for 1 hour.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.[9]

-

Quenching and Extraction: After the reaction is complete, cool the vessel and carefully add ice-water to quench the reaction mixture.[9] Transfer the mixture to a separatory funnel and extract the product into diethyl ether (perform this twice).[9]

-

Base Wash: Combine the ethereal extracts. Wash them with water. Then, extract the product from the ether phase into a 10% sodium hydroxide solution (twice).[9] This step selectively isolates the acidic phenolic product from non-acidic impurities.

-

Acidification and Isolation: Combine the basic aqueous extracts and acidify them with 36% hydrochloric acid until the product precipitates.[9]

-

Final Extraction and Drying: Extract the precipitated product back into diethyl ether (twice).[9] Combine these final ethereal extracts, wash them with water, and dry over anhydrous magnesium sulfate.[9]

-

Solvent Removal: Remove the solvent under reduced pressure (in vacuo) to yield the final product as a solid.[9]

Caption: Demethylation route to synthesize the target compound.

Spectroscopic Profile and Characterization

Characterization of this compound relies on standard spectroscopic techniques. While raw spectral data is proprietary to manufacturers, the expected profile can be reliably predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. They would appear as a triplet due to coupling with the two adjacent fluorine atoms. The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atoms bonded to fluorine will exhibit large C-F coupling constants. The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm).

-

FT-IR: The infrared spectrum will be dominated by a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the nitrile (-C≡N) stretch. A broad absorption in the region of 3200-3600 cm⁻¹ will indicate the O-H stretching of the phenolic group. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to its molecular weight, 155.10.[8]

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic C-H (2H): triplet; Phenolic O-H (1H): broad singlet. |

| ¹³C NMR | ~5 unique signals expected, with large C-F coupling for fluorinated carbons. |

| FT-IR (cm⁻¹) | ~3200-3600 (O-H stretch, broad), ~2230 (C≡N stretch, sharp), ~1100-1300 (C-F stretch). |

| MS (m/z) | 155 [M⁺] |

Key Applications in Drug Discovery and Materials Science

The utility of this compound stems from the unique properties conferred by its fluorine substituents.

Bioisosterism in Medicinal Chemistry

A cornerstone concept in drug design is bioisosterism, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's overall characteristics. The 2,6-difluorophenol moiety is a well-established bioisostere for a carboxylic acid.[2][7]

The two ortho-fluorine atoms create an acidic hydroxyl group that can mimic the proton-donating ability of a carboxylic acid, allowing it to participate in similar hydrogen bonding interactions with biological targets.[1] However, unlike a carboxylic acid which is typically ionized at physiological pH, the difluorophenol group is less acidic and remains largely protonated, making it significantly more lipophilic. This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier, potentially improving its absorption, distribution, and overall efficacy.[1] This strategy has been explored in the development of analogues of neurotransmitters like γ-Aminobutyric Acid (GABA).[2][]

Caption: The 2,6-difluorophenol group as a lipophilic bioisostere for a carboxylic acid.

Intermediate for Advanced Materials

Beyond pharmaceuticals, this compound serves as a precursor for high-value chemical entities. Its rigid structure and defined electronic properties make it a suitable building block for liquid crystals, which require molecules with specific dipolar and geometric characteristics.[4] It is also used in the synthesis of specialized polymers and agrochemicals, where the presence of fluorine can enhance thermal stability and biological activity.[3][5]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. It is classified as acutely toxic and an irritant.

Hazard Profile:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[8][12]

-

Irritation: Causes skin irritation and serious eye irritation.[8][12]

-

Combustion Hazards: When heated to decomposition, it may produce highly toxic hydrogen fluoride (HF) gas and other hazardous products like carbon and nitrogen oxides.[8]

Safe Handling and Storage:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8] A closed system is recommended where possible.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[8][12]

-

Handling Practices: Avoid breathing dust.[12] Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[8] Contaminated clothing should be removed immediately and washed before reuse.

-

Storage: Store locked up in a cool, dark, and well-ventilated place.[8] Keep the container tightly closed and store away from incompatible materials such as oxidizing agents.[8]

| GHS Hazard Information | |

| Signal Word | Danger |

| Pictograms | Skull and Crossbones, Exclamation Mark |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] |

| Precautionary Statements | P261: Avoid breathing dust.[12] P280: Wear protective gloves/protective clothing/eye protection.[12] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[12] P302+P352: IF ON SKIN: Wash with plenty of water.[12] P405: Store locked up. |

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its carefully arranged functional groups provide a unique combination of acidity, lipophilicity, and steric influence that chemists can exploit to overcome long-standing challenges in drug design and materials development. Understanding its synthesis, reactivity, and strategic applications is crucial for any researcher aiming to leverage the powerful effects of fluorination in their work. As the demand for more sophisticated and effective molecules grows, the importance of such well-designed building blocks will only continue to increase.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 2,6-Difluoro-4-hydroxybenzonitrile: Properties, Synthesis, and Applications in Modern Research

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the physical and chemical properties of 2,6-Difluoro-4-hydroxybenzonitrile, alongside detailed experimental protocols and an exploration of its applications as a key intermediate in the synthesis of high-value molecules.

Introduction: A Versatile Fluorinated Building Block

This compound, also known as 4-Cyano-3,5-difluorophenol, is a trifunctional aromatic compound featuring a nitrile, a hydroxyl group, and two fluorine atoms in a strategic arrangement on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable and versatile building block in organic synthesis. The presence of fluorine atoms can significantly modulate the physicochemical properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound has garnered considerable interest as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2] This guide aims to provide a comprehensive overview of its core properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, reaction optimization, and purification. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 123843-57-2 | [3] |

| Molecular Formula | C₇H₃F₂NO | [3] |

| Molecular Weight | 155.10 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 127-129 °C | [4] |

| Boiling Point (Predicted) | 279.8 ± 40.0 °C | [5] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 5.87 ± 0.23 | [5] |

| Solubility | Soluble in methanol and other organic solvents such as ethanol and dimethylformamide; slightly soluble in water. | [5] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the molecule's symmetry and will appear as a single signal. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the aromatic ring and the nitrile carbon. The carbons attached to the fluorine atoms will exhibit characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

A sharp C≡N stretching band for the nitrile group, expected around 2220-2260 cm⁻¹.

-

C-F stretching bands, typically in the 1100-1400 cm⁻¹ region.

-

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern will likely involve the loss of small molecules such as HCN and CO. High-resolution mass spectrometry can be used to confirm the elemental composition.

Synthesis of this compound: A Practical Approach

Several synthetic routes to this compound have been reported, often starting from commercially available fluorinated precursors. One common and effective method involves the demethylation of 2,6-difluoro-4-methoxybenzonitrile.[6] Another route proceeds via the bromination, diazotization, hydrolysis, and cyanidation of 3,5-difluoroaniline.[7]

Experimental Protocol: Demethylation of 2,6-Difluoro-4-methoxybenzonitrile

This protocol is based on established demethylation procedures for aryl methyl ethers.[6]

Materials:

-

2,6-Difluoro-4-methoxybenzonitrile

-

Aluminum chloride (AlCl₃), anhydrous

-

Sodium chloride (NaCl)

-

Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

36% Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine finely powdered 2,6-difluoro-4-methoxybenzonitrile (1 equivalent), anhydrous aluminum chloride (2.2 equivalents), and sodium chloride (1.2 equivalents).

-

Heat the stirred, homogeneous mixture to 180 °C over 25 minutes and maintain this temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and cautiously add ice-water to quench the reaction.

-

Extract the product into diethyl ether (2 x volumes).

-

Combine the organic extracts and wash with water.

-

Extract the product from the ethereal solution into 10% sodium hydroxide solution (2 x volumes).

-

Combine the basic aqueous extracts and acidify with 36% hydrochloric acid until the product precipitates.

-

Extract the precipitated product into diethyl ether (2 x volumes).

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene-hexane) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Aluminum chloride and Sodium chloride: This combination forms a molten salt medium that allows the reaction to be carried out at a high temperature, facilitating the cleavage of the robust aryl-methyl ether bond.

-

Aqueous work-up: The initial addition of ice-water is a highly exothermic quenching step. The subsequent basic and acidic extractions are crucial for separating the phenolic product from any unreacted starting material and byproducts.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound provides multiple avenues for chemical modification, making it a versatile precursor for more complex molecules.

O-Alkylation and Ether Synthesis

The phenolic hydroxyl group is a key site for derivatization, most commonly through O-alkylation to form ethers. The Williamson ether synthesis is a classic and reliable method for this transformation.[8]

Caption: Williamson Ether Synthesis with this compound.

Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a primary alkyl halide is crucial to favor substitution over elimination.[8]

Applications in Drug Discovery and Agrochemicals

The 2,6-difluorophenol moiety is a recognized pharmacophore in various biologically active compounds. Its incorporation can enhance binding to target proteins and improve pharmacokinetic properties.

Role as a Precursor for Kinase Inhibitors

Substituted benzonitriles are key structural motifs in a variety of kinase inhibitors used in oncology.[9] The this compound scaffold provides a valuable starting point for the synthesis of such compounds. The hydroxyl group can be functionalized to introduce side chains that interact with specific residues in the kinase active site, while the difluorinated ring can enhance binding affinity and metabolic stability.

Caption: Generalized synthetic workflow for kinase inhibitors.

Intermediate in Agrochemical Synthesis

This compound also serves as an important intermediate in the agrochemical industry. For instance, it can be a precursor to herbicides and pesticides where the cyanophenol structure is a key component for their biological activity.[1]

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is essential for monitoring reaction progress and assessing the purity of this compound.

Instrumentation and Conditions (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

This method should be validated for linearity, accuracy, and precision for quantitative analysis.

Purification by Recrystallization

Recrystallization is an effective method for purifying the solid product.

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., toluene).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Slowly cool the solution to room temperature to allow for the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

The choice of solvent is critical and may require some experimentation to find the optimal system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of functional groups and the presence of fluorine atoms make it an attractive starting material for the synthesis of a wide range of high-value compounds, particularly in the fields of drug discovery and agrochemicals. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and analytical protocols, is key to unlocking its full potential in modern chemical research.

References

- 1. China 4-Cyanophenol CAS 767-00-0 factory and manufacturers | Unilong [unilongmaterial.com]

- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 123843-57-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to 2,6-Difluoro-4-hydroxybenzonitrile: A Key Building Block in Medicinal and Materials Chemistry

Introduction

2,6-Difluoro-4-hydroxybenzonitrile, also known by its synonym 4-Cyano-3,5-difluorophenol, is a multifunctional aromatic compound of significant interest to researchers in drug development and materials science. Its structure, which incorporates a hydroxyl group, a nitrile moiety, and two fluorine atoms on a benzene ring, provides a unique combination of reactivity and physicochemical properties. The strategic placement of fluorine atoms can profoundly influence molecular characteristics such as acidity (pKa) of the hydroxyl group, metabolic stability, and binding affinity to biological targets, making this compound a valuable scaffold in medicinal chemistry.[1] Furthermore, its rigid, polar structure serves as a foundational component in the synthesis of advanced materials like liquid crystals.[2]

This guide offers an in-depth exploration of this compound, consolidating its core chemical properties, established synthetic routes, key applications, and essential protocols for its analysis and handling. The content is tailored for professionals who require a deep technical understanding to leverage this versatile intermediate in their research and development endeavors.

Core Physicochemical & Structural Properties

The utility of this compound in synthesis is dictated by its distinct chemical and physical characteristics. These properties are summarized below for quick reference and comparison. The presence of electronegative fluorine atoms ortho to the nitrile group and meta to the hydroxyl group significantly modulates the electron density of the aromatic ring, influencing the reactivity of each functional group.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂NO | [3][4] |

| Molecular Weight | 155.10 g/mol | [3] |

| CAS Number | 123843-57-2 | [3][4] |

| Appearance | White to pale yellow crystalline solid/powder | [5][6] |

| Melting Point | 125.0 to 129.0 °C | [5][6] |

| Solubility | Low solubility in water; soluble in methanol, ethanol, and other organic solvents. | [5] |

| IUPAC Name | This compound | [4] |

| InChI Key | KEIYYIGMDPTAPL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | N#CC1=C(F)C=C(O)C=C1F | [4] |

Synthesis Pathway and Mechanistic Rationale

Several synthetic routes to this compound have been developed, often starting from commercially available fluorinated precursors. One efficient and scalable method begins with 3,5-difluoroaniline, proceeding through bromination, diazotization-hydrolysis, and finally cyanidation.[7] Understanding the causality behind this sequence is crucial for process optimization and troubleshooting.

Expertise in Action: Why this Synthetic Route?

The selection of 3,5-difluoroaniline as a starting material is strategic. The amino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution, which facilitates the initial bromination step. The subsequent steps are designed to systematically replace the functional groups to arrive at the target molecule.

Logical Workflow for Synthesis

Caption: Synthetic workflow from 3,5-difluoroaniline.

Step-by-Step Mechanistic Explanation:

-

Bromination: The process begins with the regioselective bromination of 3,5-difluoroaniline. The amino group directs the incoming electrophile (bromine) to the para position, which is sterically accessible and electronically activated, yielding 4-bromo-3,5-difluoroaniline.[7]

-

Diazotization-Hydrolysis: The amino group is then converted into a diazonium salt using sodium nitrite in an acidic medium. This diazonium group is an excellent leaving group and is subsequently displaced by a hydroxyl group upon heating in water to form 4-bromo-3,5-difluorophenol.[7] This Sandmeyer-type reaction is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.

-

Cyanidation: The final step involves the replacement of the bromine atom with a nitrile group. This is typically achieved through a Rosenmund-von Braun reaction using a cyanide source, such as copper(I) cyanide (CuCN). This reaction effectively installs the required nitrile functionality to yield the final product, this compound.

Applications in Drug Development and Materials Science

The unique arrangement of functional groups makes this compound a highly sought-after intermediate.

-

Oncology and Kinase Inhibition: Benzonitrile derivatives are prevalent in modern drug discovery, particularly as kinase inhibitors.[1] The nitrile group can act as a hydrogen bond acceptor, while the fluorinated phenyl ring can engage in favorable interactions within the ATP-binding pocket of kinases. The fluorine atoms enhance binding affinity and improve metabolic stability by blocking potential sites of oxidative metabolism. The hydroxyl group provides a convenient attachment point for building out larger, more complex molecules designed for specific biological targets.

-

Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been explored for its potential against various pathogens, including the Hepatitis C Virus (HCV) and numerous bacteria.[1] The ability to readily modify the core structure of this compound allows for the generation of large libraries of compounds for screening against infectious agents.

-

Liquid Crystal Synthesis: The rigidity and polarity of the molecule make it an ideal precursor for the synthesis of liquid crystals.[2] Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental to display technologies (LCDs). The specific electronic and steric properties imparted by the fluorine and nitrile groups are critical for achieving the desired mesophase behavior and electro-optical properties.

Analytical Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of this compound is critical for its use in synthesis, particularly in pharmaceutical applications where impurity profiles must be rigorously controlled. The protocol below is a self-validating system for assessing purity via reverse-phase HPLC.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and can be eluted with a suitable mixture of water and an organic solvent like acetonitrile or methanol. Its purity is determined by comparing the area of the main peak to the total area of all detected peaks at a wavelength where the chromophore (the benzene ring) absorbs strongly.

Detailed Step-by-Step Methodology:

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a standard solution of approximately 100 µg/mL.

-

-

Preparation of Sample Solution:

-

Prepare the sample solution in the same manner as the standard solution using the material to be tested.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis and Calculation:

-

Inject the diluent (blank), followed by the standard solution, and then the sample solution.

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the purity by dividing the area of the main peak by the sum of the areas of all peaks and multiplying by 100.

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Safety and Handling Guidelines

This compound is a hazardous substance and must be handled with appropriate precautions to minimize exposure.

Trustworthy Safety Practices:

-

Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6][8] It also causes serious skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or powder.[8]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[9]

Conclusion

This compound stands out as a pivotal building block for advanced chemical synthesis. Its fluorinated structure provides distinct advantages for creating novel pharmaceuticals and high-performance materials. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to fully exploit its potential while ensuring operational safety and analytical rigor.

References

- 1. benchchem.com [benchchem.com]

- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 3. This compound [aromalake.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chembk.com [chembk.com]

- 6. This compound | 123843-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 2,6-Difluoro-4-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 2,6-Difluoro-4-hydroxybenzonitrile in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound is a fluorinated aromatic compound of interest in various fields of chemical synthesis, including pharmaceuticals and agrochemicals. Its structure, featuring a hydroxyl group, a nitrile group, and two fluorine atoms on the benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity that governs its solubility in different media. Understanding these solubility characteristics is crucial for its handling, reaction optimization, purification, and formulation.

Data Presentation: Solubility Summary

The following table summarizes the available qualitative solubility information for this compound. It is important to note that these are general descriptions and quantitative solubility can vary significantly with temperature and the precise conditions of the solvent.

| Solvent | Solvent Class | Reported Solubility | Reference |

| Water | Polar Protic | Low | [1] |

| Methanol | Polar Protic | Soluble | |

| Ethanol | Polar Protic | Soluble | [1] |

| Dimethylthionamide* | Polar Aprotic | Soluble | [1] |

*Note: "Dimethylthionamide" is presumed to be a typographical error in the source and may refer to a common polar aprotic solvent such as Dimethylformamide (DMF) or Dimethylacetamide (DMAc).[1]

Experimental Protocols: Quantitative Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4] The following protocol outlines the general steps for this procedure, which can be followed by a suitable analytical method for concentration measurement, such as High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2][4] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the same temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.[5] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV-Vis detector at a wavelength where the compound has maximum absorbance.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor used.

-

The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in units such as mg/mL or mol/L.

-

Mandatory Visualization

The following diagrams illustrate the logical relationships in solubility and the experimental workflow for its determination.

Caption: Key factors influencing the solubility of a compound.

Caption: Isothermal shake-flask method workflow.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-Cyano-3,5-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Property | Value |

| Chemical Name | 4-Cyano-3,5-difluorophenol |

| Synonyms | 2,6-Difluoro-4-hydroxybenzonitrile |

| CAS Number | 123843-57-2 |

| Molecular Formula | C₇H₃F₂NO |

| Molecular Weight | 155.11 g/mol |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

The following sections detail the expected spectroscopic data for 4-Cyano-3,5-difluorophenol. The tables below are presented as templates to be populated with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

-

Expected Chemical Shifts: The proton NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shift of the aromatic protons will be influenced by the electron-withdrawing effects of the cyano and fluorine substituents. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Placeholder | Placeholder | Placeholder | Ar-H |

| Placeholder | Placeholder | Placeholder | OH |

2.1.2. ¹³C NMR Data

-

Expected Chemical Shifts: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the cyano group, the carbons bearing the fluorine atoms, the carbon with the hydroxyl group, and the aromatic carbons will all have characteristic chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| Placeholder | C-CN |

| Placeholder | C-F |

| Placeholder | C-OH |

| Placeholder | Ar-C |

| Placeholder | CN |

2.1.3. ¹⁹F NMR Data

-

Expected Chemical Shifts: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms in 4-Cyano-3,5-difluorophenol.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Placeholder | Placeholder | Placeholder | Ar-F |

Infrared (IR) Spectroscopy

-

Expected Absorption Bands: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Placeholder | Placeholder | O-H stretch (phenol) |

| Placeholder | Placeholder | C≡N stretch (nitrile) |

| Placeholder | Placeholder | C-F stretch |

| Placeholder | Placeholder | C=C stretch (aromatic) |

| Placeholder | Placeholder | C-O stretch (phenol) |

Mass Spectrometry (MS)

-

Expected Fragments: Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| Placeholder | Placeholder | [M]⁺ (Molecular ion) |

| Placeholder | Placeholder | Placeholder Fragment 1 |

| Placeholder | Placeholder | Placeholder Fragment 2 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-Cyano-3,5-difluorophenol.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

-

Spectral Width: A wide spectral width may be necessary to locate the signal initially.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Reference: An external standard such as CFCl₃ (0 ppm) or an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the crystalline 4-Cyano-3,5-difluorophenol powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of 4-Cyano-3,5-difluorophenol in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

-

ESI-MS Acquisition Parameters (for accurate mass):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 200-350 °C.

-

Mass Range: m/z 50-500.

-

-

EI-MS Acquisition Parameters (for fragmentation pattern):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-500.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 4-Cyano-3,5-difluorophenol.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

1H NMR and 13C NMR spectra of 2,6-Difluoro-4-hydroxybenzonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluoro-4-hydroxybenzonitrile

Disclaimer: This technical guide provides a detailed theoretical analysis and prediction of the ¹H and ¹³C NMR spectra for this compound. As of the last update, publicly accessible, experimentally verified spectral data for this specific compound could not be located. The spectral parameters presented herein are calculated based on established Nuclear Magnetic Resonance (NMR) principles, substituent effects, and data from structurally analogous compounds. This guide is intended to serve as an expert reference for researchers in acquiring, interpreting, and confirming the structure of this compound.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound (also known as 4-Cyano-3,5-difluorophenol). We present a detailed, field-tested experimental protocol for data acquisition and an in-depth interpretation of the predicted spectra. The analysis focuses on the characteristic chemical shifts and spin-spin coupling constants arising from the unique electronic environment created by the nitrile, hydroxyl, and fluorine substituents. Particular emphasis is placed on explaining the causality behind the expected splitting patterns, including long-range proton-fluorine (H-F) and carbon-fluorine (C-F) couplings, which are critical for unambiguous spectral assignment. This document serves as a practical guide for scientists to predict, analyze, and confirm the chemical structure of this highly functionalized aromatic building block.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its structure incorporates a diverse array of functional groups—a hydroxyl group, a nitrile group, and two fluorine atoms—on a benzene ring. This substitution pattern leads to a highly informative yet complex NMR spectrum. The correct interpretation of this spectrum is paramount for verifying the molecular structure and ensuring the quality of the material for subsequent applications.

The presence of fluorine, a spin ½ nucleus with 100% natural abundance, provides a powerful diagnostic tool.[2] The large gyromagnetic ratio and wide chemical shift range of the ¹⁹F nucleus, combined with its propensity for coupling to both ¹H and ¹³C nuclei over multiple bonds, results in characteristic splitting patterns that facilitate definitive structural assignment.[2][3] This guide will deconstruct these patterns to provide a clear and logical framework for spectral interpretation.

Experimental Methodology

A robust and well-defined experimental protocol is the foundation of high-quality, reproducible NMR data. The following procedure is designed to yield high-resolution spectra for this compound, ensuring the clear observation of all relevant proton and carbon signals, including the exchangeable hydroxyl proton.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR analysis and 50-75 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Selection & Rationale: Use 0.75 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expertise: DMSO-d₆ is the solvent of choice for several critical reasons. Firstly, it is an excellent hydrogen bond acceptor, which significantly slows the chemical exchange rate of the acidic phenolic proton.[4] This results in a sharp, observable singlet for the -OH group, rather than a broad, indistinct resonance that often occurs in solvents like chloroform-d (CDCl₃). Secondly, its strong solvating power ensures complete dissolution of the polar analyte.

-

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution & Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Temperature: 298 K (25 °C).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse acquisition (zg30).

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse-acquire (zgpg30).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds (to ensure proper relaxation of quaternary carbons).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

The logical flow for sample preparation and data acquisition is outlined below.

Caption: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show two signals: one for the hydroxyl proton and one for the two equivalent aromatic protons.

Caption: Proton environments in this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-3, H-5 | ~ 7.0 - 7.3 | Triplet (t) | ⁴J(H,F) ≈ 8-10 Hz | 2H |

| 4-OH | > 10.0 | Singlet (s) | N/A | 1H |

Detailed Interpretation

-

Aromatic Protons (H-3, H-5):

-

Chemical Shift: The two aromatic protons are chemically and magnetically equivalent due to the molecule's C₂ symmetry axis. Their chemical shift is predicted to be in the range of 7.0-7.3 ppm. The electron-donating hydroxyl group shields these protons, while the electron-withdrawing nitrile and fluorine atoms deshield them. The net effect places them in this region of the aromatic spectrum.

-

Multiplicity: These protons are expected to appear as a triplet . This is not due to coupling with other protons (as there are none adjacent), but rather due to coupling with the two equivalent fluorine atoms at the C-2 and C-6 positions. This is a four-bond coupling, denoted as ⁴J(H,F). According to the n+1 rule, coupling to two equivalent spin-½ nuclei (the two fluorines) will split the proton signal into a 1:2:1 triplet. The magnitude of this ⁴J(H,F) coupling in fluorinated benzene derivatives is typically in the range of 8-10 Hz.

-

-

Hydroxyl Proton (4-OH):

-

Chemical Shift: In DMSO-d₆, the phenolic proton signal is expected to appear significantly downfield, likely above 10.0 ppm. This is a result of hydrogen bonding between the phenolic proton and the oxygen atom of the DMSO solvent, which deshields the proton.

-

Multiplicity: The signal will be a sharp singlet . In DMSO, the exchange with residual water is slow enough to observe a sharp peak, and it is generally too far removed in bonds to exhibit significant coupling to either the aromatic protons or the fluorine atoms.

-

Predicted ¹³C NMR Spectral Analysis

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals. The key diagnostic feature will be the splitting of these carbon signals due to coupling with the fluorine atoms.

Caption: Carbon environments in this compound.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (J) in Hz |

| C-4 (C-OH) | ~158-162 | Triplet (t) | ³J(C,F) ≈ 10-15 Hz |

| C-2, C-6 (C-F) | ~155-159 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-250 Hz, ³J(C,F) ≈ 10-15 Hz |

| C≡N | ~115-118 | Triplet (t) | ⁴J(C,F) ≈ 3-5 Hz |

| C-3, C-5 (C-H) | ~110-114 | Triplet (t) | ²J(C,F) ≈ 20-25 Hz |

| C-1 (C-CN) | ~95-100 | Triplet (t) | ²J(C,F) ≈ 25-30 Hz |

Detailed Interpretation

-

C-2, C-6 (Carbons bonded to Fluorine):

-

Chemical Shift: These carbons are directly attached to the highly electronegative fluorine atoms, causing a strong deshielding effect and shifting them significantly downfield to the ~155-159 ppm region.

-

Multiplicity: This signal is predicted to be a doublet of doublets (dd) . Each carbon is split by the fluorine it is directly bonded to (a large one-bond coupling, ¹J(C,F)) and again by the other fluorine atom three bonds away (a smaller three-bond coupling, ³J(C,F)). The ¹J(C,F) coupling is typically very large, around 240-250 Hz, while the ³J(C,F) is much smaller, around 10-15 Hz.

-

-

C-4 (Carbon bonded to Hydroxyl):

-

Chemical Shift: The C-O bond also causes a significant downfield shift, placing this signal in the ~158-162 ppm range, often overlapping with the C-F signals.

-

Multiplicity: This carbon is three bonds away from both fluorine atoms (C4-C3-C2-F and C4-C5-C6-F). It will therefore be split into a triplet by the two equivalent fluorines, with a ³J(C,F) coupling constant of approximately 10-15 Hz.

-

-

C-3, C-5 (Carbons bonded to Hydrogen):

-

Chemical Shift: These carbons are shielded by the para hydroxyl group and deshielded by the ortho fluorine atoms, placing them around 110-114 ppm.

-

Multiplicity: Each of these carbons is two bonds away from one fluorine (e.g., C3-C2-F) and four bonds away from the other (C3-C4-C5-C6-F). The two-bond coupling is dominant. Therefore, the signal will appear as a triplet due to coupling with the two equivalent fluorine atoms with a ²J(C,F) of ~20-25 Hz.

-

-

C-1 (Carbon bonded to Nitrile):

-

Chemical Shift: This quaternary carbon is ipso to the electron-withdrawing nitrile group but is shielded by the two ortho fluorine atoms. This results in a relatively upfield shift for a quaternary aromatic carbon, predicted to be in the 95-100 ppm region.

-

Multiplicity: This carbon is two bonds away from both C-2 and C-6 fluorines. It will therefore be split into a triplet by these two equivalent fluorines, with a ²J(C,F) coupling constant of approximately 25-30 Hz.

-

-

C≡N (Nitrile Carbon):

-

Chemical Shift: The nitrile carbon typically appears around 115-118 ppm.

-

Multiplicity: This carbon is four bonds away from the two fluorine atoms. A small ⁴J(C,F) coupling of 3-5 Hz may be observed, splitting the signal into a small triplet .

-

Conclusion

The structural confirmation of this compound via NMR spectroscopy is based on the definitive and interlocking evidence provided by both the ¹H and ¹³C spectra. The ¹H spectrum should confirm the presence of two equivalent aromatic protons coupled to two equivalent fluorine atoms, alongside a downfield phenolic proton. The ¹³C spectrum provides the final, unambiguous proof, with five distinct carbon environments whose chemical shifts and, more importantly, characteristic C-F splitting patterns (doublet of doublets for C-F, and triplets for C-1, C-3/5, C-4, and the nitrile carbon) are unique to this specific substitution pattern. By following the detailed protocols and interpretive logic presented in this guide, researchers can confidently verify the structure and purity of this important chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

The Versatile Role of 2,6-Difluoro-4-hydroxybenzonitrile in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals